Cas no 54356-09-1 (Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]-)
54356-09-1 structure
Product Name:Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]-
Numero CAS:54356-09-1
MF:C43H58N2O12
MW:794.926833629608
CID:1588718
Update Time:2024-03-01
Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,6,17,19-tetrahydroxy-9-[2-(1-hydroxyethyl)pyrrolidin-1-yl]-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
- LogP
- (2S,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,6,17,19-tetrahydroxy-9-[2-(1-hydroxyethyl)pyrrolidin-1-yl]-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]t
- Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]-
- Halomicin B
-
- Inchi: 1S/C43H58N2O12/c1-20-13-11-14-21(2)42(53)44-28-19-30(45-17-12-15-29(45)26(7)46)32-33(38(28)51)37(50)25(6)40-34(32)41(52)43(9,57-40)55-18-16-31(54-10)22(3)39(56-27(8)47)24(5)36(49)23(4)35(20)48/h11,13-14,16,18-20,22-24,26,29,31,35-36,39,46,48-51H,12,15,17H2,1-10H3,(H,44,53)
- Chiave InChI: DBVJZITWQIGQRT-UHFFFAOYSA-N
- Sorrisi: COC1C(C)C(OC(=O)C)C(C)C(O)C(C)C(O)C(C)C=CC=C(C)C(=O)NC2C(=C3C(=C(N4C(C(O)C)CCC4)C=2)C2C(C(OC=2C(C)=C3O)(C)OC=C1)=O)O
Proprietà calcolate
- Massa esatta: 794.398975
- Massa monoisotopica: 794.398975
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 57
- Conta legami ruotabili: 5
- Complessità: 1540
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 205
Proprietà sperimentali
- Densità: 1.32
- Punto di ebollizione: 925.5°C at 760 mmHg
- Punto di infiammabilità: 513.5°C
- Indice di rifrazione: 1.629
- pka: 5.61±0.70(Predicted)
Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]- Letteratura correlata
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
54356-09-1 (Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso